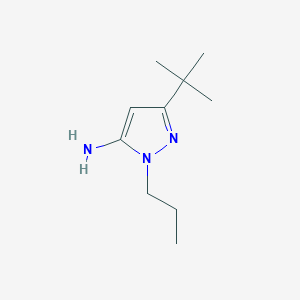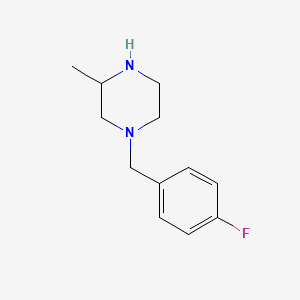
3-(1H-Indol-7-YL)propanenitrile
Descripción general
Descripción
3-(1H-Indol-7-YL)propanenitrile is an organic compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The indole core is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(1H-Indol-7-YL)propanenitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanoacetic acid in the presence of acetic anhydride . Another method includes the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-Indol-7-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1H-Indol-7-YL)propanenitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-7-YL)propanenitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.
Comparación Con Compuestos Similares
3-(1H-Indol-7-YL)propanenitrile can be compared with other similar compounds, such as:
3-(Cyanoacetyl)indole: Known for its antibacterial activity.
Indole-3-acetonitrile: Used in plant growth regulation.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in synthetic chemistry and various applications.
Propiedades
Fórmula molecular |
C11H10N2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-(1H-indol-7-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2 |
Clave InChI |
NPNCILYWZPKZDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CCC#N)NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)




![2-benzyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]benzamide](/img/structure/B8742288.png)

![4-[1,3]Dioxolan-2-yl-2-methoxyphenol](/img/structure/B8742300.png)
![5-ethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8742303.png)
